L-Alanosine L-Alanosine An amino acid analogue and antibiotic derived from the bacterium Streptomyces alanosinicus with antimetabolite and potential antineoplastic activities.
Alanosine is an amino acid analogue and antibiotic derived from the bacterium Streptomyces alanosinicus with antimetabolite and potential antineoplastic activities. L-alanosine inhibits adenylosuccinate synthetase, which converts inosine monophospate (IMP) into adenylosuccinate, an intermediate in purine metabolism. L-alanosine-induced disruption of de novo purine biosynthesis is potentiated by methylthioadenosine phosphorylase (MTAP) deficiency. The clinical use of this agent may be limited by its toxicity profile. MTAP is a key enzyme in the adenine and methionine salvage pathways.
Brand Name: Vulcanchem
CAS No.: 16931-22-9
VCID: VC21032192
InChI: InChI=1S/C3H7N3O4/c4-2(3(7)8)1-6(10)5-9/h2,9H,1,4H2,(H,7,8)/b6-5-/t2-/m0/s1
SMILES: C(C(C(=O)O)N)[N+](=NO)[O-]
Molecular Formula: C3H7N3O4
Molecular Weight: 149.11 g/mol

L-Alanosine

CAS No.: 16931-22-9

Cat. No.: VC21032192

Molecular Formula: C3H7N3O4

Molecular Weight: 149.11 g/mol

* For research use only. Not for human or veterinary use.

L-Alanosine - 16931-22-9

Specification

Description An amino acid analogue and antibiotic derived from the bacterium Streptomyces alanosinicus with antimetabolite and potential antineoplastic activities.
Alanosine is an amino acid analogue and antibiotic derived from the bacterium Streptomyces alanosinicus with antimetabolite and potential antineoplastic activities. L-alanosine inhibits adenylosuccinate synthetase, which converts inosine monophospate (IMP) into adenylosuccinate, an intermediate in purine metabolism. L-alanosine-induced disruption of de novo purine biosynthesis is potentiated by methylthioadenosine phosphorylase (MTAP) deficiency. The clinical use of this agent may be limited by its toxicity profile. MTAP is a key enzyme in the adenine and methionine salvage pathways.
CAS No. 16931-22-9
Molecular Formula C3H7N3O4
Molecular Weight 149.11 g/mol
IUPAC Name (Z)-[(2S)-2-amino-2-carboxyethyl]-hydroxyimino-oxidoazanium
Standard InChI InChI=1S/C3H7N3O4/c4-2(3(7)8)1-6(10)5-9/h2,9H,1,4H2,(H,7,8)/b6-5-/t2-/m0/s1
Standard InChI Key MLFKVJCWGUZWNV-REOHCLBHSA-N
Isomeric SMILES C([C@@H](C(=O)O)N)N(N=O)O
SMILES C(C(C(=O)O)N)[N+](=NO)[O-]
Canonical SMILES C(C(C(=O)O)N)N(N=O)O

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